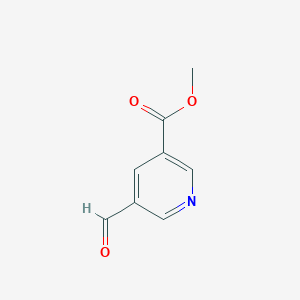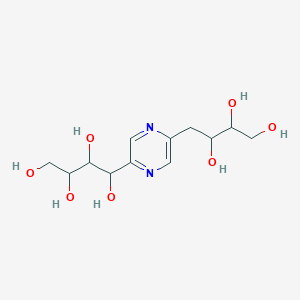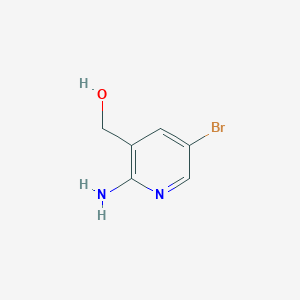
(R)-Cyclohex-3-enecarboxylic acid
Vue d'ensemble
Description
®-Cyclohex-3-enecarboxylic acid is an organic compound characterized by a cyclohexene ring with a carboxylic acid functional group attached to it. This compound is notable for its chiral center, which gives it specific stereochemical properties. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohex-3-enecarboxylic acid typically involves the following steps:
Starting Material: The process often begins with cyclohexene.
Oxidation: Cyclohexene is oxidized to form cyclohex-3-enone.
Carboxylation: The cyclohex-3-enone undergoes carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of ®-Cyclohex-3-enecarboxylic acid may involve the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the stereochemical purity of the ®-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-enecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution.
Major Products:
Oxidation: Cyclohex-3-enecarboxylate derivatives.
Reduction: Cyclohex-3-enemethanol.
Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.
Applications De Recherche Scientifique
®-Cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclohexene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in biomolecules.
Comparaison Avec Des Composés Similaires
Cyclohexane Carboxylic Acid: Lacks the double bond present in ®-Cyclohex-3-enecarboxylic acid.
Cyclohex-2-enecarboxylic Acid: Has the double bond in a different position.
Cyclohex-3-enemethanol: The carboxylic acid group is reduced to an alcohol.
Uniqueness: ®-Cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and the position of the double bond, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
(1R)-cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353089 | |
| Record name | (R)-Cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-98-8 | |
| Record name | (1R)-3-Cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-cyclohex-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge in synthesizing (R)-(+)-Cyclohex-3-enecarboxylic acid using an asymmetric Diels-Alder reaction with N-propenoylbornane-10,2-sultam and butadiene, and how is it addressed in the research?
A: The main challenge is the unwanted polymerization side reaction catalyzed by ethylaluminum dichloride. This side reaction reduces the yield of the desired (R)-(+)-Cyclohex-3-enecarboxylic acid product. The research demonstrates that adding galvinoxyl to the reaction mixture effectively suppresses this polymerization. [, ] Galvinoxyl acts as a radical scavenger, preventing the formation of radical species that initiate the polymerization process. This results in a more practical and scalable synthesis of the target compound. [, ]
Q2: Could you elaborate on the role of galvinoxyl in the synthesis of (R)-(+)-Cyclohex-3-enecarboxylic acid?
A: Galvinoxyl acts as a radical scavenger in the reaction mixture. [, ] During the ethylaluminum dichloride-catalyzed Diels-Alder reaction, radical species can form, leading to undesirable polymerization side reactions. These side reactions consume reactants and lower the yield of the desired (R)-(+)-Cyclohex-3-enecarboxylic acid. Galvinoxyl effectively scavenges these radical species, preventing the initiation of polymerization. This allows the Diels-Alder reaction to proceed with higher selectivity towards the desired product, making the synthesis more efficient and practical.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














